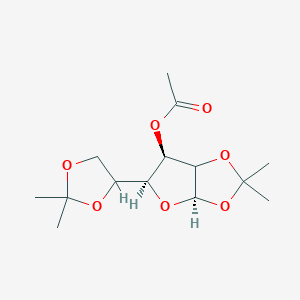

3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose typically involves intricate procedures that may include acetonation, isopropylidenation, and selective functional group transformations. For example, the synthesis of trans-fused 3,6-anhydro-hexofuranoses illustrates the complexity of creating such structures, requiring careful manipulation of the carbohydrate's functional groups to achieve the desired configuration and protecting groups (Reckendorf, Schultz, & Kreimeier, 1994).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined by X-ray diffraction, revealing detailed insights into their three-dimensional conformation. Such analyses often uncover the presence of distinct ring distortions and the impact of substituents on the overall molecular geometry, providing essential information for understanding their reactivity and physical properties (Hoogendorp, Kok, & Romers, 1983).

Chemical Reactions and Properties

This compound's chemical properties are characterized by its reactivity in various synthesis reactions, such as glycosylation, where it serves as a precursor or intermediate. The presence of acetyl and isopropylidene groups offers protection to the carbohydrate moiety during chemical transformations, enabling selective modifications and the synthesis of complex oligosaccharides (Ning & Kong, 2001).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthetic chemistry. These properties are influenced by the molecular structure and the presence of specific functional groups, affecting their behavior in different solvents and under various temperatures (Gelas & Horton, 1979).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, are central to understanding the compound's role in synthetic pathways. The acetyl and isopropylidene groups play a vital role in protecting the furanose ring during chemical reactions, allowing for selective deprotection and modification to synthesize desired products (Sacui, Zeller, & Norris, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Carbohydrates

3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose plays a crucial role in the synthesis of complex carbohydrates. For example, it has been used as a glycosyl acceptor in the regio- and stereospecific synthesis of 5-O-(alpha-D-arabinofuranosyl)-6-O-(beta-D-galactofuranosyl)-D-galactofuranose, a component of the Mycobacterium tuberculosis cell wall (Wang & Ning, 2003).

Development of Oligosaccharides

It also serves as a starting material for the synthesis of 3,6-branched galacto-oligosaccharides. These oligosaccharides, found in arabinogalactans from plants, are synthesized using methods particularly suited for their regio- and stereoselective formation (Ning, Wang, & Yi, 2002).

Lipopolysaccharide Synthesis

This compound is also instrumental in synthesizing the repeating unit of the backbone structure of the O-antigenic polysaccharide in the lipopolysaccharide (LPS) of the genus Klebsiella, which is significant for understanding bacterial cell wall structures (Wang, Zhang, & Ning, 2003).

Synthesis of Sugar Derivatives

Additionally, this compound is used in the synthesis of various sugar derivatives. For instance, its derivative has been utilized in the synthesis of 1,6-epithio-hexofuranoses, contributing to the development of novel carbohydrate-based compounds (Hughes & Todhunter, 2000).

Glycopeptide Libraries

Moreover, derivatives of this compound are used as building blocks for glycopeptide libraries, playing a significant role in bioconjugate chemistry and the development of biologically active compounds (Katritzky, Angrish, & Narindoshvili, 2007).

Wirkmechanismus

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It is a derivative of glucose , and its 3-OH group can be directly manipulated . This suggests that it may interact with its targets through this functional group.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis or modification.

Pharmacokinetics

It is soluble in chloroform, ethyl acetate, and methanol , which may influence its absorption and distribution in the body.

Result of Action

Its use in proteomics research suggests that it may have effects on protein synthesis or modification.

Eigenschaften

IUPAC Name |

[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8?,9-,10+,11?,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKDRLZSJSWQPS-AUCPDYOHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C3COC(O3)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)